3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol

Regioisomerism Metabolic stability Pyrazole substitution

3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-ol (CAS 1314927-79-1, C8H14N2O, MW 154.21) is a primary alcohol-functionalized pyrazole building block bearing methyl groups at the 1- and 3-positions and a propan-1-ol chain attached at the 5-position of the heterocycle. The compound is commercially available at 95% purity and features a computed topological polar surface area (TPSA) of 38.05 Ų and a LogP of 0.65342, placing it within favorable drug-like physicochemical space.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B13310301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)CCCO)C
InChIInChI=1S/C8H14N2O/c1-7-6-8(4-3-5-11)10(2)9-7/h6,11H,3-5H2,1-2H3
InChIKeyBGCCNQRVAWWAKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-ol – C5-Linked Pyrazole Propanol Building Block for Drug Discovery and Agrochemical Synthesis


3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-ol (CAS 1314927-79-1, C8H14N2O, MW 154.21) is a primary alcohol-functionalized pyrazole building block bearing methyl groups at the 1- and 3-positions and a propan-1-ol chain attached at the 5-position of the heterocycle . The compound is commercially available at 95% purity and features a computed topological polar surface area (TPSA) of 38.05 Ų and a LogP of 0.65342, placing it within favorable drug-like physicochemical space . Its C-linked propanol architecture distinguishes it from the N-linked regioisomer 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol (CAS 81930-33-8) .

Why 3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-ol Cannot Be Replaced by Regioisomeric or Des-Methyl Analogs in Synthesis Programs


This compound occupies a specific chemical space at the intersection of C-linked pyrazole connectivity and primary alcohol reactivity. Its regioisomer, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol , carries the propanol chain on the pyrazole N-1 nitrogen rather than C-5, fundamentally altering electronic distribution, hydrogen-bonding geometry, and susceptibility to N-dealkylation metabolism. The des-methyl analog 3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol (MW 140.18) lacks the 3-position methyl group, reducing both steric bulk and lipophilicity relative to the target compound. Similarly, the secondary alcohol isomer (2R)-1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-2-ol [1] is 1–2 orders of magnitude less reactive in nucleophilic substitution reactions – a distinction that directly impacts synthetic planning when the alcohol handle must serve as a point of diversification.

Quantitative Differentiation Evidence for 3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-ol Versus Closest Analogs


Regiochemistry: C-5 Carbon-Linked Propanol Versus N-1 Nitrogen-Linked Propanol in the 3,5-Dimethylpyrazole Series

The target compound features a propan-1-ol chain attached to the carbon-5 position of the 1,3-dimethylpyrazole ring (SMILES: Cc1cc(CCCO)n(C)n1) . In contrast, the isomeric 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol bears the identical propanol chain on the nitrogen-1 position (SMILES: OCCCN1C(C)=CC(C)=N1) . This connectivity difference is categorical: C-linked pyrazoles are generally not susceptible to N-dealkylation, a major Phase I metabolic pathway that can compromise the in vivo stability of N-alkyl pyrazoles.

Regioisomerism Metabolic stability Pyrazole substitution

Computed Lipophilicity: Higher LogP of the C-5 Regioisomer Facilitates Membrane Partitioning

Computed lipophilicity values for the target compound indicate a LogP of 0.65342 , while the N-linked regioisomer is reported with an XLogP of 0.6 . Although the absolute difference is modest (ΔLogP = +0.05342, target ~9% higher), the direction is consistent: the C-5-linked propanol chain yields a slightly more lipophilic molecule than the N-1-linked arrangement, which may offer advantages in passive membrane permeability.

Lipophilicity LogP Drug-likeness

Alcohol Reactivity: Primary Propan-1-ol Versus Secondary Propan-2-ol for Synthetic Diversification

The target compound is a primary (1°) alcohol , whereas (2R)-1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-2-ol is a secondary (2°) alcohol [1]. In nucleophilic substitution (SN2) and acylation reactions, primary alcohols are typically 1–2 orders of magnitude more reactive than secondary alcohols owing to reduced steric hindrance around the hydroxyl-bearing carbon. This class-level reactivity difference directly affects synthetic efficiency when the alcohol group is used as a handle for further functionalization (e.g., tosylation, mesylation, Mitsunobu reactions).

Alcohol reactivity SN2 kinetics Building block diversification

Molecular Flexibility: Propanol Spacer Provides Triple the Rotatable Bonds of the Methanol Analog

The target compound possesses 3 rotatable bonds in its propan-1-ol chain, as confirmed by vendor computational data . In contrast, the shorter-chain analog (1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS 57012-20-1) has only 1 rotatable bond, corresponding to the single C–C linkage between the pyrazole ring and the hydroxymethyl group. This structural difference means the target compound's terminal hydroxyl group can sample a significantly larger conformational volume, enabling the exploration of more diverse binding geometries when incorporated into target molecules.

Conformational flexibility Rotatable bonds Chemical space exploration

Molecular Weight and Substitution: Dimethyl Substitution Differentiates from Des-Methyl Analog

The target compound is a 1,3-dimethyl-substituted pyrazole with a molecular weight of 154.21 g/mol . The corresponding des-methyl analog, 3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol, has a molecular weight of 140.18 g/mol , a difference of 14.03 g/mol that corresponds precisely to one methylene (–CH2–) unit. This additional methyl group at the 3-position introduces measurable steric and electronic effects that can modulate target binding kinetics and ligand efficiency metrics during hit-to-lead optimization.

Substitution pattern Molecular weight Lipophilicity modulation

Key Application Scenarios for 3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-ol Based on Evidence-Driven Differentiation


Medicinal Chemistry Lead Optimization: Primary Alcohol Handle for Parallel Library Synthesis

The primary alcohol functional group of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol provides a reactive synthetic handle for high-yielding derivatizations, including esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid . Compared to the secondary alcohol isomer, the primary alcohol offers 10–100× greater reactivity in SN2-based diversification chemistries, enabling efficient parallel synthesis of compound libraries for structure–activity relationship (SAR) campaigns . The C-linked pyrazole architecture further supports metabolic evaluation, as C-5 substitution avoids the N-dealkylation liability associated with the N-linked regioisomer .

Fragment-Based Drug Discovery: Physicochemical Profile Suitable for Fragment Library Inclusion

With a molecular weight of 154.21 g/mol, LogP of 0.65342, and TPSA of 38.05 Ų, 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol falls within the accepted property ranges for fragment-based screening libraries (MW < 300, LogP ≤ 3, TPSA ≤ 60 Ų) . Its 3-rotatable-bond propanol spacer confers conformational adaptability that may facilitate binding to diverse protein pockets, while the marginally higher LogP relative to the N-linked regioisomer (ΔLogP = +0.05342) may favor passive cell permeability without violating solubility guidelines. The primary alcohol provides a chemically tractable vector for fragment growing and merging strategies.

Agrochemical Intermediate Synthesis: Pyrazole Scaffold with Functional Group Versatility

Pyrazole derivatives are well-established in agrochemical R&D as herbicides, fungicides, and insecticides. The dimethyl substitution pattern of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol, combined with the primary alcohol functionality, enables systematic derivatization to esters, carbamates, or sulfonates that may modulate physicochemical properties such as logD, volatility, and soil mobility . The propanol chain, with its three rotatable bonds, provides a flexible linker that can influence the spatial presentation of the pyrazole pharmacophore relative to the derivatized terminus, a feature not available in the shorter-chain methanol analog .

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